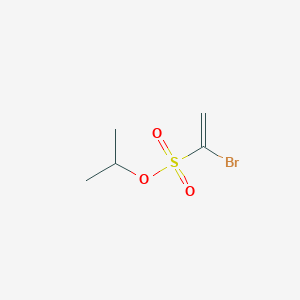

Propan-2-yl 1-bromoethenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 1-bromoethenesulfonate, also known as IBX, is a versatile oxidizing agent that has been widely used in organic synthesis. It is a mild and selective oxidant that can be used for the oxidation of alcohols, aldehydes, and ketones to the corresponding carbonyl compounds. IBX has also been used in various scientific research applications, including the synthesis of natural products, drug discovery, and material science.

Scientific Research Applications

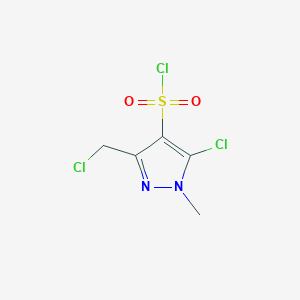

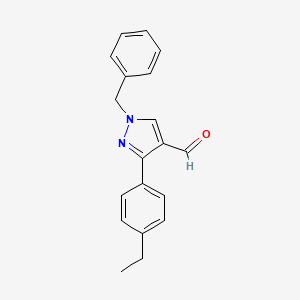

Synthesis of 1,2,3-Triazole Derivatives and Antifungal Activity

Propan-2-yl 1-bromoethenesulfonate is utilized in the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAc or click chemistry). These derivatives exhibit significant in vitro antifungal activity against Candida strains, highlighting their potential as drug candidates for antifungal applications. The study identifies halogen-substituted triazole derivatives as promising for further structural modifications to enhance antifungal efficacy (Lima-Neto et al., 2012).

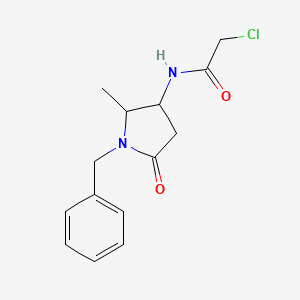

Neurogenesis Induction in Neural Stem Cells

Aminopropyl carbazole derivatives, including those synthesized from propan-2-yl 1-bromoethenesulfonate, have been shown to induce neurogenesis by increasing final cell division in neural stem cells (NSCs). These compounds, such as P7C3 and its derivatives, enhance the number of cells in NSC cultures devoid of growth factors like EGF and FGF2 without inducing astrocytogenesis, signifying their potential in neural repair and neurodegenerative disease treatment strategies (Shin et al., 2015).

Photophysical Study of Fluorescent Probes

The compound has been investigated for its role in the photophysical behavior of probes like acrylodan and prodan in aqueous alcohol mixtures. These studies contribute to understanding solvent effects on the fluorescence of biological probes, aiding in the development of more effective fluorescent markers for biological and chemical research (Moreno Cerezo et al., 2001).

Antifungal Compounds Synthesis

Research involving propan-2-yl 1-bromoethenesulfonate has led to the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showing high antifungal activity against Candida spp. strains. These findings indicate potential for the development of new antifungal agents with low toxicity and high efficacy, contributing to the battle against fungal infections (Zambrano-Huerta et al., 2019).

Biodiesel Production via Enzymatic Transesterification

The use of propan-2-ol as an acyl acceptor in the lipase-catalyzed transesterification of vegetable oils for biodiesel production demonstrates an innovative application of this compound. This process yields high conversion rates for biodiesel from various sources, such as jatropha, karanj, and sunflower oils, underlining an environmentally friendly and efficient approach to biodiesel synthesis (Modi et al., 2006).

properties

IUPAC Name |

propan-2-yl 1-bromoethenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3S/c1-4(2)9-10(7,8)5(3)6/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJPKFWVDMRISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C(=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 1-bromoethenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)

![Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2797258.png)

![2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2797261.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797266.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)

![2-Chloro-N-[2-hydroxy-1-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2797277.png)